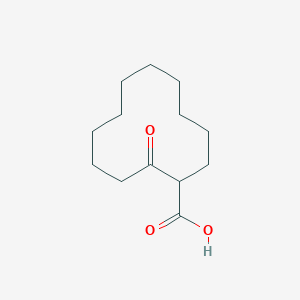![molecular formula C17H12O B14357912 1-Methylnaphtho[2,1-b][1]benzofuran CAS No. 93755-97-6](/img/structure/B14357912.png)
1-Methylnaphtho[2,1-b][1]benzofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methylnaphtho2,1-bbenzofuran is a heterocyclic compound that belongs to the class of naphthofurans These compounds are characterized by a fused ring system consisting of a naphthalene ring and a benzofuran ring The presence of a methyl group at the 1-position of the naphthalene ring distinguishes this compound from other naphthofurans
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Methylnaphtho2,1-bbenzofuran can be synthesized through several methods. One common approach involves the photochemical reaction of 2,3-disubstituted benzofurans. The process includes the photocyclization of the hexatriene system and subsequent aromatization of the benzene ring via the elimination of a water molecule . Another method involves the direct synthesis from phenols and α-haloketones, promoted by titanium tetrachloride, which combines Friedel–Crafts-like alkylation and intramolecular cyclodehydration into one step .
Industrial Production Methods
Industrial production methods for 1-Methylnaphtho2,1-bbenzofuran are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
1-Methylnaphtho2,1-bbenzofuran undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s reactivity is influenced by the presence of the fused ring system and the methyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize 1-Methylnaphthobenzofuran.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed for reduction reactions.
Substitution: Electrophilic substitution reactions can be carried out using reagents such as bromine (Br₂) or sulfuric acid (H₂SO₄).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions typically result in halogenated or sulfonated products.
Applications De Recherche Scientifique
1-Methylnaphtho2,1-bbenzofuran has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Its derivatives have shown anticancer and antimicrobial activities.
Mécanisme D'action
The mechanism of action of 1-Methylnaphtho2,1-bbenzofuran involves its interaction with specific molecular targets and pathways. For instance, as an inhibitor of protein tyrosine phosphatase 1B (PTP1B), it binds to the active site of the enzyme, preventing its activity and thereby modulating insulin signaling pathways . This mechanism is crucial for its potential therapeutic applications in diabetes treatment.
Comparaison Avec Des Composés Similaires
1-Methylnaphtho2,1-bbenzofuran can be compared with other similar compounds, such as:
Naphtho[1,2-b]benzofuran: Lacks the methyl group at the 1-position.
Dibenzo[b,d]furan: Contains a different fused ring system.
Benzofuran: Lacks the naphthalene ring.
The presence of the methyl group and the specific fused ring system in 1-Methylnaphtho2,1-b
Propriétés
Numéro CAS |
93755-97-6 |
|---|---|
Formule moléculaire |
C17H12O |
Poids moléculaire |
232.28 g/mol |
Nom IUPAC |
1-methylnaphtho[2,1-b][1]benzofuran |
InChI |
InChI=1S/C17H12O/c1-11-5-4-6-12-9-10-15-17(16(11)12)13-7-2-3-8-14(13)18-15/h2-10H,1H3 |
Clé InChI |
IPQDCGXPTHPYJP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CC=C1)C=CC3=C2C4=CC=CC=C4O3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


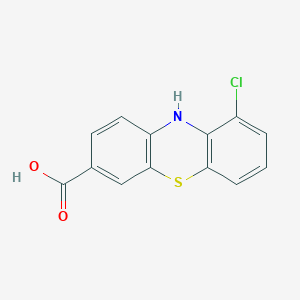
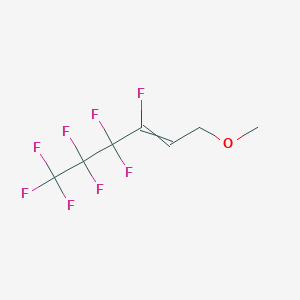

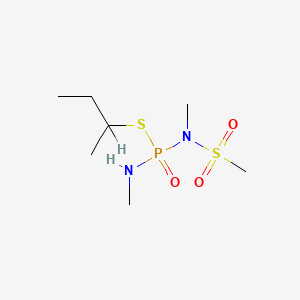
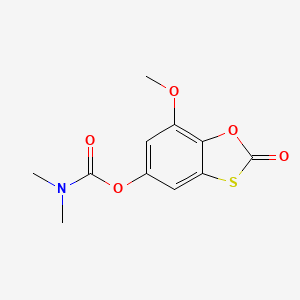
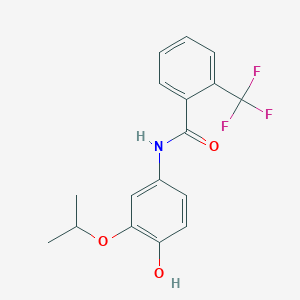


![4-Methyl-N-(4-methylphenyl)-N-{4-[2-(naphthalen-1-YL)ethenyl]phenyl}aniline](/img/structure/B14357901.png)
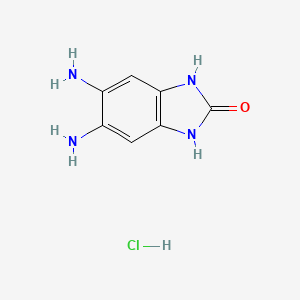
![Dibutyl(chloro)[(oct-7-en-5-yn-4-yl)oxy]stannane](/img/structure/B14357907.png)

![4-[(Dimethylsulfamoyl)amino]-N-(4-methylphenyl)benzamide](/img/structure/B14357921.png)
